6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid, also known as MCH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis
6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid and related compounds have been explored in various chemical syntheses. For example, Chern et al. (1988) described the synthesis of related quinazoline derivatives through reactions involving anthranilamide and isocyanates (Chern, Shish, Chang, Chan, & Liu, 1988). Similarly, Yan and Ouyang (2013) synthesized quinazoline derivatives with potential for further pharmaceutical applications (Yan & Ouyang, 2013).
Molecular Structure Analysis
Studies have also focused on the molecular structure of quinazoline derivatives. For instance, Geum and Suhara (1986) examined the structure of a maleic anhydride adduct related to this compound, providing insights into its chemical behavior (Geum & Suhara, 1986).
Pharmacological Properties
While avoiding specifics on drug use and side effects, it is notable that related quinazoline derivatives have been investigated for their pharmacological properties. Takahashi et al. (1998) explored YM872, a compound structurally related to quinazoline, for its potential neuroprotective effects (Takahashi et al., 1998).
Synthesis Techniques and Applications
Further, the research extends to novel synthesis techniques and applications of quinazoline derivatives. Costa et al. (2004) presented a palladium-catalyzed method for synthesizing various quinazoline compounds, indicating their broad utility in organic chemistry (Costa et al., 2004).
Propiedades
IUPAC Name |
6-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-24-15(22)10-6-7-11-12(9-10)17-16(23)18(14(11)21)8-4-2-3-5-13(19)20/h6-7,9H,2-5,8H2,1H3,(H,17,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNRUMHEVHWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.